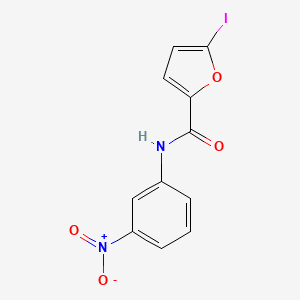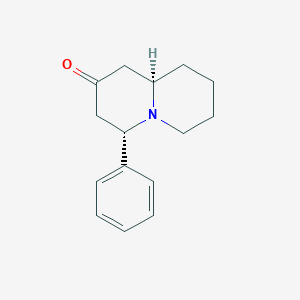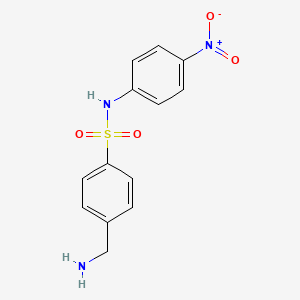arsane CAS No. 63382-61-6](/img/structure/B14494510.png)
[Diazo(trimethylgermyl)methyl](dimethyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazo(trimethylgermyl)methylarsane is a complex organometallic compound that contains both germanium and arsenic atoms
Métodos De Preparación
The synthesis of Diazo(trimethylgermyl)methylarsane typically involves the reaction of trimethylgermylmethyl lithium with dimethylarsenic chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high purity and yield of the product.
Análisis De Reacciones Químicas
Diazo(trimethylgermyl)methylarsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazo(trimethylgermyl)methylarsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of Diazo(trimethylgermyl)methylarsane involves its interaction with various molecular targets. The compound can form complexes with other molecules, altering their chemical properties and reactivity. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Comparación Con Compuestos Similares
Similar compounds to Diazo(trimethylgermyl)methylarsane include other organogermanium and organoarsenic compounds. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, trimethylgermylmethyl lithium and dimethylarsenic chloride are similar in structure but have different reactivity profiles and uses.
Propiedades
Número CAS |
63382-61-6 |
|---|---|
Fórmula molecular |
C6H15AsGeN2 |
Peso molecular |
262.75 g/mol |
Nombre IUPAC |
[diazo(trimethylgermyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C6H15AsGeN2/c1-7(2)6(10-9)8(3,4)5/h1-5H3 |
Clave InChI |
CWZRYLFYXAPIRI-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C(=[N+]=[N-])[As](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
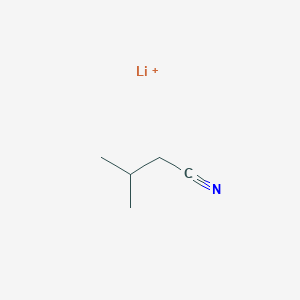
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
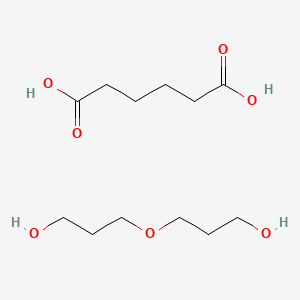
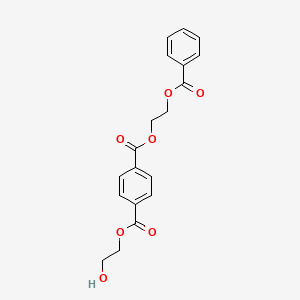
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

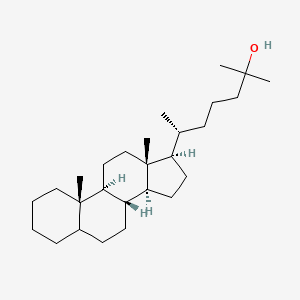
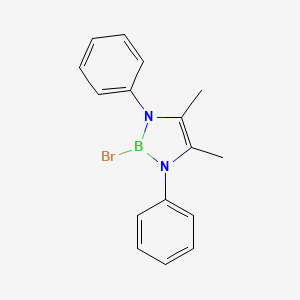
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
